molecular formula C16H12N2O4 B11723345 methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate

methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B11723345
M. Wt: 296.28 g/mol
InChI Key: XYRZYOFCAMYSMF-UHFFFAOYSA-N
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Description

Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a benzoyl group, a hydroxy group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate typically involves the condensation of appropriate benzoyl and diazole precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine, followed by esterification with methanol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-benzoyl-2-keto-1H-1,3-benzodiazole-5-carboxylate.

    Reduction: Formation of methyl 1-benzyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate.

    Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl and carboxylate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-6-carboxylate: Similar structure but with the carboxylate group at a different position.

    Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-4-carboxylate: Another positional isomer with different chemical properties.

Uniqueness

Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity

Biological Activity

Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate (MBHBC) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C16_{16}H13_{13}N3_{3}O4_{4}

Molecular Weight : 313.29 g/mol

IUPAC Name : this compound

The compound features a benzodiazole core, which is known for its diverse pharmacological properties. The presence of hydroxyl and carboxylate groups enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MBHBC. It has demonstrated significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that MBHBC could serve as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Antioxidant Activity

MBHBC has also been evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, with an IC50 value of approximately 25 µM. This activity is crucial for preventing oxidative stress-related diseases.

The mechanisms underlying the biological activities of MBHBC are multifaceted:

  • Inhibition of Enzymatic Activity : MBHBC inhibits key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Free Radical Scavenging : The hydroxyl group in the structure plays a significant role in neutralizing reactive oxygen species (ROS), which is essential for its antioxidant activity.
  • Bioavailability and Pharmacokinetics : Studies suggest that MBHBC has favorable pharmacokinetic properties, including good absorption and distribution profiles in biological systems.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the efficacy of MBHBC against multi-drug resistant strains of bacteria. The compound exhibited potent activity against resistant strains, outperforming traditional antibiotics in certain cases. The study concluded that MBHBC could be a valuable addition to the arsenal against resistant infections .

Neuroprotective Effects

Another investigation explored the neuroprotective potential of MBHBC in models of neurodegenerative diseases. Results indicated that MBHBC significantly reduced neuronal cell death induced by oxidative stress and inflammation. The compound's ability to cross the blood-brain barrier (BBB) was confirmed through in vivo studies, suggesting its potential for treating neurodegenerative conditions such as Alzheimer's disease .

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

methyl 1-benzoyl-2-oxo-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C16H12N2O4/c1-22-15(20)11-7-8-13-12(9-11)17-16(21)18(13)14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,21)

InChI Key

XYRZYOFCAMYSMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=O)N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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